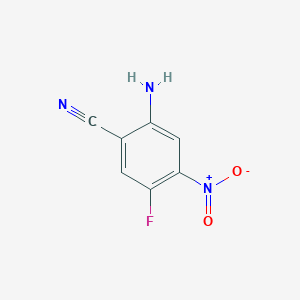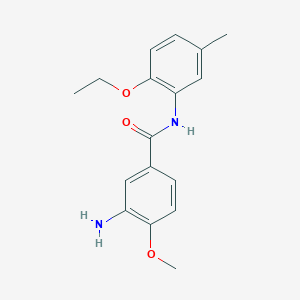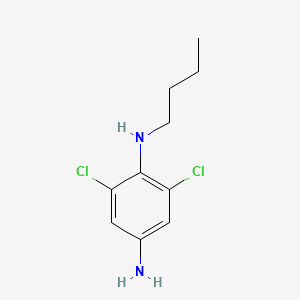![molecular formula C7H10F3N B13005141 N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13005141.png)
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(trifluoromethyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
N-methylation:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom.
Reduction: Reduction reactions can occur, especially targeting the trifluoromethyl group.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of partially or fully reduced trifluoromethyl groups.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its bicyclic structure and trifluoromethyl group. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity.
Vergleich Mit ähnlichen Verbindungen
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- N-methylbicyclo[1.1.1]pentan-1-amine
- 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison: N-methyl-3-(trifluoromethyl)bicyclo[111]pentan-1-amine is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H10F3N |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H10F3N/c1-11-6-2-5(3-6,4-6)7(8,9)10/h11H,2-4H2,1H3 |
InChI-Schlüssel |
ZGCKAOMMIDHVSM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC12CC(C1)(C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)





![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)
![6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)


